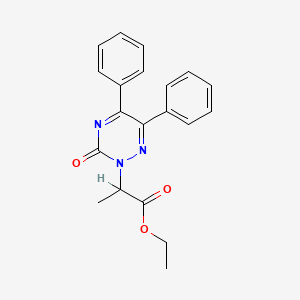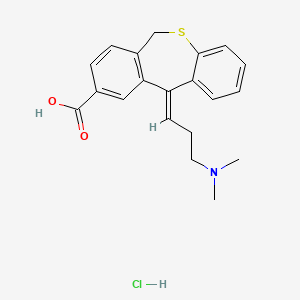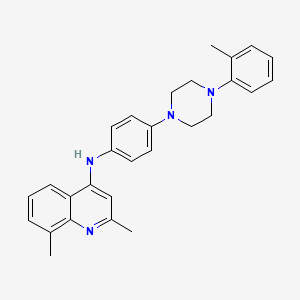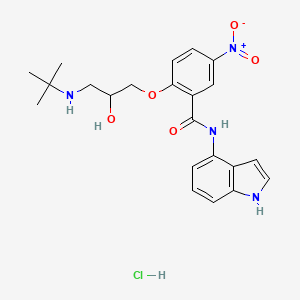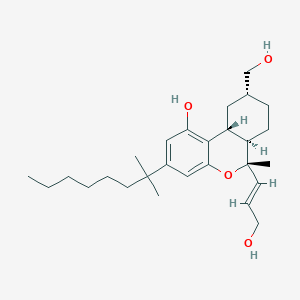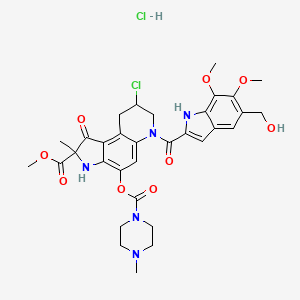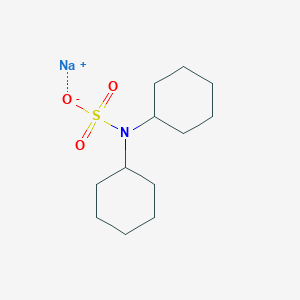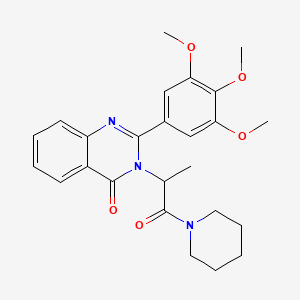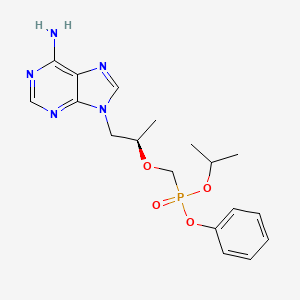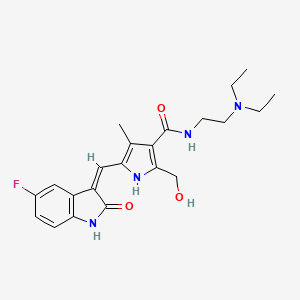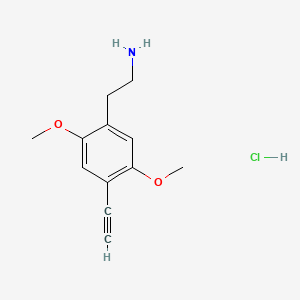
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride, commonly known as 2C-YN HCl, is a synthetic compound belonging to the phenethylamine class. It is an analog of phenethylamine and is known for its psychedelic properties. The compound has a molecular formula of C12H15NO2 and a molar mass of 205.257 g·mol−1 .
Vorbereitungsmethoden
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride can be synthesized from 2,5-dimethoxy-4-iodophenethylamine (2C-I). The synthesis involves the substitution of the iodine atom with an ethynyl group. The reaction typically requires the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Analyse Chemischer Reaktionen
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of structure-activity relationships of phenethylamines.
Biology: The compound is used to investigate the effects of phenethylamines on biological systems, particularly their interaction with neurotransmitter receptors.
Medicine: Research on this compound contributes to understanding the pharmacological properties of psychedelic compounds and their potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-4-ethynylphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychedelic effects. The molecular targets include serotonin transporters and receptors, which play a crucial role in modulating mood, perception, and cognition .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride is similar to other phenethylamine derivatives such as:
2,5-Dimethoxy-4-iodophenethylamine (2C-I): The parent compound from which this compound is synthesized.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Another phenethylamine derivative with similar psychedelic properties.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Known for its potent psychedelic effects.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical and pharmacological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
633290-73-0 |
|---|---|
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h1,7-8H,5-6,13H2,2-3H3;1H |
InChI-Schlüssel |
AKGLSSGVCLTMIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCN)OC)C#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


